REACTION_CXSMILES
|
C([NH:4]/[N:5]=[CH:6]/[C:7]1[N:17]=[CH:16][CH:15]=[C:14]([Cl:18])[C:8]=1[C:9](OCC)=[O:10])(=O)C.[OH-].[Na+]>O1CCOCC1>[Cl:18][C:14]1[C:8]2[C:9](=[O:10])[NH:4][N:5]=[CH:6][C:7]=2[N:17]=[CH:16][CH:15]=1 |f:1.2|
|
Name
|
|
Quantity
|
2850 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N\N=C\C1=C(C(=O)OCC)C(=CC=N1)Cl
|
Name
|
|
Quantity
|
42.3 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
145 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred in a microwave for 60 min at 145° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
FILTRATION
|
Details
|
the solid was filtered off
|
Type
|
DISSOLUTION
|
Details
|
The solid was dissolved in methanol
|
Type
|
FILTRATION
|
Details
|
the residue was filtered off
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
triturated with EA
|
Reaction Time |
60 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=NC2=C1C(NN=C2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 72.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |